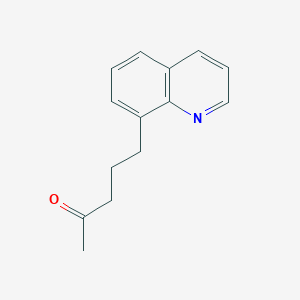
5-(Quinolin-8-yl)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Quinolin-8-yl)pentan-2-one is an organic compound that features a quinoline ring attached to a pentanone chain Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Die industrielle Produktion von Chinolinderivaten erfolgt häufig unter Verwendung katalytischer Prozesse, um die Ausbeute und Effizienz zu verbessern. Übergangsmetall-katalysierte Reaktionen, wie z. B. solche mit Palladium- oder Kupferkatalysatoren, werden häufig eingesetzt . Diese Verfahren ermöglichen die großtechnische Produktion von Chinolinderivaten mit hoher Reinheit und Konsistenz.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(Chinolin-8-yl)pentan-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-oxide zu bilden.
Reduktion: Reduktionsreaktionen können den Chinolinring in Tetrahydrochinolin-Derivate umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an den Chinolinring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und organometallische Verbindungen werden unter sauren oder basischen Bedingungen eingesetzt.
Hauptprodukte
Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören Chinolin-N-oxide, Tetrahydrochinolin-Derivate und verschiedene substituierte Chinoline .
Wissenschaftliche Forschungsanwendungen
5-(Chinolin-8-yl)pentan-2-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Industrie: Die Verbindung wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-(Chinolin-8-yl)pentan-2-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Chinolin-Einheit kann mit DNA intercalieren und so die Replikations- und Transkriptionsprozesse hemmen. Darüber hinaus kann die Verbindung mit Enzymen und Rezeptoren interagieren, deren Aktivität modulieren und so zu therapeutischen Effekten führen .
Wirkmechanismus
The mechanism of action of 5-(Quinolin-8-yl)pentan-2-one involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinolin: Eine Grundstruktur mit vielfältigen biologischen Aktivitäten.
Chinolin-2-on: Bekannt für seine Anwendungen in der medizinischen Chemie.
Phenanthridin-6-on: Eine weitere heterozyklische Verbindung mit bedeutenden biologischen Aktivitäten.
Einzigartigkeit
5-(Chinolin-8-yl)pentan-2-on ist aufgrund seiner spezifischen Struktur einzigartig, die den Chinolinring mit einer Pentanonkette kombiniert. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, was ihn zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
CAS-Nummer |
920491-96-9 |
|---|---|
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
5-quinolin-8-ylpentan-2-one |
InChI |
InChI=1S/C14H15NO/c1-11(16)5-2-6-12-7-3-8-13-9-4-10-15-14(12)13/h3-4,7-10H,2,5-6H2,1H3 |
InChI-Schlüssel |
OZAWHYUVWYCYTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCC1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)

![2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-](/img/structure/B12634454.png)

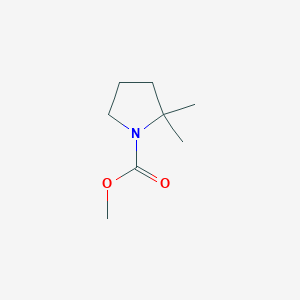
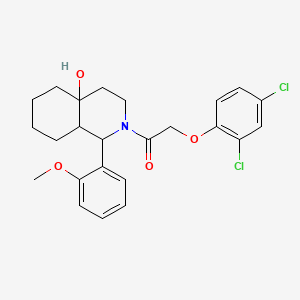
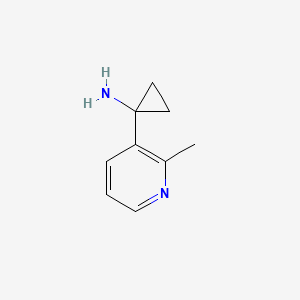
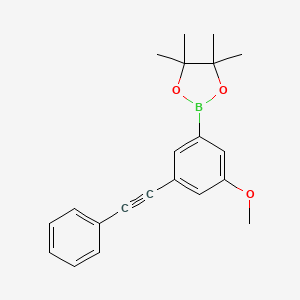

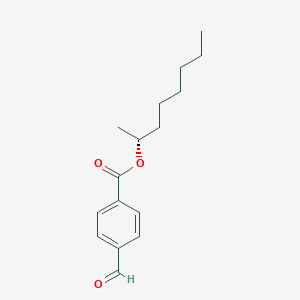

![(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12634524.png)
